Methyl 5-(dimethylamino)piperidine-3-carboxylate
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Overview
Description
Synthesis Analysis
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products, and tautomeric NH-pyrazoles prepared from hydrazine hydrate were further N-alkylated with alkyl halides to give 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Scientific Research Applications
Metabolism and Toxicity Studies
Carcinogenic N-Nitroso Compounds : Research highlights the significance of naturally occurring amines and amides, including derivatives of piperidine, as precursors to carcinogenic N-nitroso compounds in vivo. These findings emphasize the need for understanding the metabolic pathways of such compounds and their implications in cancer research (Lin, 1986).
Photodynamic Therapy Enhancement : Studies on pretreatment methods to enhance the accumulation of protoporphyrin IX in photodynamic therapy highlight the importance of understanding the metabolic interactions of ester compounds and their potential in improving treatment outcomes (Gerritsen et al., 2008).
Antidepressant Mechanisms : Research into the mechanisms of action of fumaric acid esters, including dimethylfumarate, in the treatment of psoriasis suggests that understanding the biochemical pathways and molecular interactions of ester compounds can contribute to the development of therapeutic agents (Brück et al., 2018).
Chemical Synthesis and Applications
Biomass to Chemicals : The conversion of biomass into valuable chemicals, including esters, highlights the potential for sustainable production of industrially important compounds. Research into methods for the synthesis of xylan esters from birch demonstrates the application potential of esters in biopolymers and drug delivery systems (Petzold-Welcke et al., 2014).
Omeprazole Synthesis : Novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, involve the creation of ester compounds. This research emphasizes the significance of ester chemistry in pharmaceutical manufacturing (Saini et al., 2019).
Future Directions
Properties
IUPAC Name |
methyl 5-(dimethylamino)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGROTZIKFCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(CNC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555892-94-8 |
Source
|
Record name | methyl 5-(dimethylamino)piperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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